Isopropyl propionate
Overview
Description
Isopropyl propionate is an ester with the chemical formula C6H12O2. It is formed by the esterification of propionic acid and isopropanol. This compound is known for its pleasant fruity odor and is used in various applications, including as a solvent and in flavorings .
Mechanism of Action
Target of Action
Isopropyl propionate, also known as isopropyl propanoate, is primarily used as a solvent and to make flavorings . It is an ester, a class of organic compounds that react with acids to liberate heat along with alcohols and acids . The primary targets of this compound are therefore acids, with which it interacts to produce heat, alcohols, and more acids .
Mode of Action
This compound interacts with its targets (acids) through a process known as esterification . In this process, the ester (this compound) reacts with an acid to produce an alcohol and a different acid, releasing heat in the process . This reaction can be catalyzed by the presence of a strong acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the metabolism of esters and acids . When this compound reacts with an acid, it can lead to the production of alcohols and acids, which can then be further metabolized in the body . The downstream effects of these reactions can vary widely depending on the specific metabolites produced and the metabolic pathways they are involved in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is highly flammable and its vapors may form explosive mixtures with air . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its reactivity with acids means that it should also be stored separately from acidic substances . Furthermore, it is soluble in water, which could affect its distribution and action in aqueous environments .
Biochemical Analysis
Biochemical Properties
Isopropyl propionate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, esterases break it down into isopropanol and propionic acid. These interactions are crucial for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, this compound can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound can inhibit the activity of certain esterases, leading to an accumulation of ester compounds in the cell. This inhibition can result in altered metabolic flux and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and heat. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver toxicity and oxidative stress in animal models. These findings highlight the importance of dosage considerations in the use of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to ester metabolism. It is hydrolyzed by esterases into isopropanol and propionic acid, which are further metabolized by alcohol dehydrogenase and propionyl-CoA carboxylase, respectively. These enzymes play a crucial role in the detoxification and utilization of this compound in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can be found in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can be affected by its localization within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl propionate can be synthesized through the esterification of propionic acid with isopropanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water .
Industrial Production Methods: In industrial settings, this compound is produced by direct esterification in a benzene solution with p-toluenesulfonic acid as a catalyst. This method ensures high yields and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: Isopropyl propionate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and isopropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Propionic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols
Scientific Research Applications
Isopropyl propionate has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of flavors and fragrances, particularly in fruit-flavored products
Comparison with Similar Compounds
Ethyl propionate: Another ester with similar properties but formed from ethanol and propionic acid.
Isopropyl acetate: An ester formed from isopropanol and acetic acid, used similarly in solvents and flavorings.
Uniqueness: Isopropyl propionate is unique due to its specific esterification components, which give it distinct physical and chemical properties, such as its fruity odor and specific reactivity in esterification and hydrolysis reactions .
Properties
IUPAC Name |
propan-2-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWOMHMDSDKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060927 | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol | |
Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-78-5 | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopropyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB0AK08T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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